molecular formula C11H12N2 B11915686 1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine

1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine

Cat. No.: B11915686
M. Wt: 172.23 g/mol
InChI Key: VHYZCAAHRKHAIL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine is a bicyclic heterocyclic compound featuring a fused cyclopentane-indole scaffold with an amine group at the 6-position. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry, particularly for targeting serotonin receptors and related pathways . Its synthesis often involves functionalization at positions 2, 3, or 7, enabling diverse pharmacological applications .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1,2,3,4-tetrahydrocyclopenta[b]indol-6-amine

InChI

InChI=1S/C11H12N2/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3,12H2

InChI Key

VHYZCAAHRKHAIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC(=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine can be achieved through various synthetic routes. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions to form indoles. This process can be followed by N-alkylation to introduce the amine group . The reaction conditions typically involve heating the reactants in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce fully saturated indole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Agent Development
1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine serves as a scaffold for developing novel therapeutic agents targeting various diseases. Its structural properties allow for modifications that can enhance its pharmacological profile. Research indicates that compounds with similar structures may exhibit significant biological activities such as enzyme inhibition and receptor modulation.

Neuroprotective Properties
The compound is being explored for its potential neuroprotective and antidepressant properties. Studies suggest that it may interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, indicating potential applications in combating antibiotic-resistant infections .

Organic Synthesis Applications

Synthetic Routes
The synthesis of this compound typically involves several multi-step processes. Various synthetic methods have been reported in the literature that emphasize the versatility of starting materials and reaction conditions. These methods are critical for producing high yields and purity necessary for pharmaceutical applications .

Catalytic Reactions
This compound can also be used in organocatalytic reactions to construct complex organic molecules. For instance, Nazarov-type cyclization has been employed to create cyclopenta[b]indole scaffolds efficiently .

Biological Research Applications

Interaction Studies
Ongoing research focuses on the interactions of this compound with biological targets. Understanding these interactions is essential for elucidating the mechanism of action and therapeutic potential of this compound. Key areas of study include binding affinity to receptors involved in neurotransmission and cell proliferation.

Case Studies and Comparative Analysis

The following table summarizes notable structural comparisons with other compounds sharing similarities with this compound:

Compound NameStructure CharacteristicsBiological Activity
1,2,3,4-Tetrahydrocyclopenta[b]indoleLacks an amine groupExhibits anticancer properties
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indoleContains a fluorine substituentEnhanced receptor binding affinity
Indole-3-carboxylic acidSimple indole derivativeKnown anti-inflammatory effects

The specific functionalization of this compound with an amine group at the 6-position significantly influences its pharmacological profile compared to other similar compounds.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine involves its interaction with molecular targets such as serotonin receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter levels in the central nervous system. This modulation can lead to various pharmacological effects, including antidepressant and anxiolytic activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Cyclopenta[b]indole Derivatives

Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features Reference
1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine NH₂ at position 2 C₁₁H₁₂N₂ 172.23 1263284-26-9 Amine group alters electronic density
7-Bromo-1,2,3,4-THCyclopenta[b]indol-2-amine Br at position 7, NH₂ at 2 C₁₁H₁₁BrN₂ 251.13 1196037-58-7 Bromine enhances lipophilicity
3-(3,4,5-Trimethoxyphenyl)-1,2,3,4-THCyclopenta[b]indole-2-carboxylic acid COOH at position 2, aryl at 3 C₂₃H₂₁NO₅ 391.42 Not provided Carboxylic acid enables dimerization

Structural Insights :

  • The cyclopentane ring in 1,2,3,4-tetrahydro derivatives adopts a shallow envelope conformation, with deviations up to 0.237 Å .
  • Substituents like bromine or methoxy groups increase steric bulk and influence dihedral angles (e.g., 66.65° between trimethoxyphenyl and indole rings in ’s compound) .
Expanded Ring Systems
Compound Name Ring System Similarity Score Key Differences Reference
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole Seven-membered saturated ring 0.73 Larger ring size alters strain and conformation
2,3,4,9-Tetrahydro-1H-carbazol-3-amine Carbazole scaffold 0.71 Additional benzene ring increases rigidity

Functional Group Variations

Amine Positional Isomers

  • 5H-Pyrido[4,3-b]indol-6-amine : Replaces cyclopentane with a pyridine ring, increasing polarity (PSA = 29.26) and altering binding affinity .

Pharmacologically Active Derivatives

Compound Name Functional Groups Application Reference
Laropiprant -SO₂CH₃, -COOH at position 3 Serotonin receptor modulation
2-Chloro-N-(1,2,3,4-THCyclopenta[b]indol-5-ylmethyl)acetamide Chloroacetamide side chain Intermediate for CNS therapeutics

Key Observations :

  • Electron-withdrawing groups (e.g., -SO₂CH₃ in Laropiprant) enhance metabolic stability .
  • Amine-to-amide conversions () improve blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Comparisons

Compound Name logP PSA (Ų) Notable Properties Reference
1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine ~2.5* ~40 Moderate lipophilicity [Est.]
1,2,3,3-Tetramethyl-2H-indol-6-amine 3.03 29.26 High lipophilicity, methyl shielding
5H-Pyrido[4,3-b]indol-6-amine N/A 29.26 Polar due to pyridine nitrogen

*Estimated based on structural analogs.

Q & A

Q. What synthetic methodologies are optimal for preparing 1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine?

Methodological Answer: The synthesis of this compound typically involves cyclization and functionalization steps. A general approach includes:

  • Cyclopenta[b]indole core formation : Use Friedel-Crafts alkylation or Pictet-Spengler cyclization to construct the fused bicyclic system.
  • Amine functionalization : Introduce the amine group at position 6 via nucleophilic substitution or reductive amination. For example, tetrahydrofuran (THF) and triethylamine (Et3_3N) are effective solvents and bases for such reactions, as seen in analogous syntheses of tetrahydrocyclopenta[b]indole derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationAlCl3_3, CH2_2Cl2_2, 0°C → RT65–75
AminationNH3_3, Pd/C, H2_2 (1 atm)50–60
PurificationSilica gel (EtOAc:hexane = 1:3)>95% purity

Q. How is the crystal structure of tetrahydrocyclopenta[b]indole derivatives analyzed?

Methodological Answer: X-ray crystallography is the gold standard. Key steps include:

  • Data Collection : Use a Bruker APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å). For example, a related compound (C21_{21}H21_{21}NO5_5) was analyzed at 100 K, yielding cell parameters a = 7.203 Å, b = 9.584 Å, c = 12.996 Å .
  • Refinement : SHELX software (SHELXL for refinement, SHELXS for structure solution) resolves hydrogen bonding and conformational features. The fused ring system often adopts a shallow envelope conformation, with deviations of 0.237 Å from planarity .
  • Validation : Check for Rint_{\text{int}} < 0.05 and completeness > 99% in the θ range (e.g., 2.6–38° ).

Q. Table 2: Crystallographic Data for a Representative Derivative

ParameterValue
Space GroupP1
Z2
Rint_{\text{int}}0.031
Dihedral Angle (Fused vs. Substituent)66.65°
Planar Deviation (Methoxy Groups)0.052–0.176 Å

Q. What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities.
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., indole NH at δ 10.2 ppm, aromatic protons at δ 6.8–7.5 ppm).
    • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+^+ calc. 243.1361, observed 243.1365) .
  • Elemental Analysis : Match calculated vs. observed C, H, N content (±0.3%).

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound in pharmacological contexts?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., methoxy, halogen, or sulfonyl groups) at positions 3, 4, or 7. For instance, the para-methoxy group in 3-(3,4,5-trimethoxyphenyl) derivatives influences dihedral angles and bioactivity .
  • Biological Assays : Test against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or SPR. Laropiprant, a related compound, showed efficacy in dyslipidemia via prostaglandin D2_2 receptor antagonism .
  • Data Correlation : Use multivariate regression to link structural parameters (e.g., dihedral angles, logP) to IC50_{50} values.

Q. How can computational methods predict binding modes of this compound with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide. Input the crystal structure (e.g., PDB ID 6COX) and optimize ligand conformers with Gaussian 16 (B3LYP/6-31G*).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) and hydrogen bonds (e.g., between the amine group and Asp351 in COX-2).
  • Free Energy Calculations : MM-PBSA or QM/MM methods quantify binding affinities (ΔG < −8 kcal/mol suggests strong binding).

Q. How to resolve contradictions in crystallographic and spectroscopic data for derivatives?

Methodological Answer:

  • Conformational Flexibility : If NMR shows multiple rotamers but X-ray reveals a single conformation, perform variable-temperature NMR or DFT calculations (e.g., at the M06-2X/def2-TZVP level) to identify energy minima .
  • Disordered Structures : For unresolved electron density in X-ray data, use SHELXL’s PART instruction to model disorder. Refine occupancy ratios iteratively .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check Rfree_{\text{free}} for overfitting .

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